![molecular formula C17H20BrNO5S B2672541 Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate CAS No. 678148-16-8](/img/structure/B2672541.png)
Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzothiophene ring could be formed through a cyclization reaction, the bromine atom could be introduced through a halogenation reaction, and the ester could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzothiophene ring is aromatic, which means it is particularly stable. The presence of the bromine atom, which is a heavy atom, could also have implications for the compound’s properties .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction, the ester could be hydrolyzed to form a carboxylic acid and an alcohol, and the benzothiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester and an ether could make it relatively polar, and the benzothiophene ring could contribute to its stability and rigidity .Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
Research has focused on derivatives of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate for their potential as antimicrobial and non-steroidal anti-inflammatory agents. By converting this compound into Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and further chemical modifications, researchers have developed compounds with promising biological activity against bacterial and fungal infections, as well as exhibiting anti-inflammatory effects (Narayana et al., 2006).
Synthesis of O-arylhydroxylamines and Substituted Benzofurans
Another application involves the use of Ethyl acetohydroximate, a related compound, in palladium-catalyzed O-arylation processes. This method allows for the efficient preparation of O-arylhydroxylamines from simple aryl halides, leading to substituted benzofurans in a single operation. This pathway showcases the compound's utility in synthesizing complex molecular structures that are challenging to achieve through traditional methods (Maimone & Buchwald, 2010).
Local Anesthetic and Antiaggregating Activities
Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates and related derivatives have been synthesized and evaluated for their pharmacological properties. Some of these compounds have shown strong local anesthetic activity, comparable platelet antiaggregating activity to acetylsalicylic acid, and moderate analgesic, anti-inflammatory, and antiarrhythmic activities in preclinical models (Mosti et al., 1994).
Heterocyclic Cores of Natural Products
The compound has been instrumental in developing synthetic routes to heterocyclic cores found in natural products, such as benzothiazoles. Through biomimetic oxidative routes, researchers have synthesized key benzothiazole derivatives, highlighting the compound's role in accessing biologically relevant heterocycles (Blunt et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO5S/c1-4-23-17(22)13-11-5-6-12(18)14(24-8-9(2)7-20)15(11)25-16(13)19-10(3)21/h5-6,9,20H,4,7-8H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXCHYLCMAWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(C)CO)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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